molecular formula C34H44O19 B600410 Forsythoside B CAS No. 81525-13-5

Forsythoside B

Cat. No.: B600410
CAS No.: 81525-13-5
M. Wt: 756.7 g/mol
InChI Key: JMBINOWGIHWPJI-UNSOMVRXSA-N
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Mechanism of Action

Forsythoside B (FB) is a phenylethanoid glycoside isolated from Forsythiae Fructus, a plant used in traditional Chinese medicine . It has been reported to have extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Target of Action

The primary targets of this compound are Toll-like receptor 4 (TLR4) , myeloid differentiation factor 88 (MyD88) , nuclear factor kappaB (NF-κB) , and nuclear factor-erythroid 2-related factor 2 (Nrf2) . These targets play crucial roles in the regulation of inflammation and oxidative stress.

Mode of Action

This compound interacts with its targets to modulate various signaling pathways. It inhibits the activation of the NLRP3 inflammasome and induces the activation of silent information regulator 2 homolog 1 (Sirt1) . This interaction results in the suppression of inflammatory responses and the enhancement of antioxidant activities .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the TLR4/MyD88/NF-κB and Nrf2/heme oxygenase-1 (HO-1) signaling pathways . By modulating these pathways, this compound can control the expression of related cytokines and kinases, thereby exerting its pharmacological effects .

Pharmacokinetics

It is known that the compound is a natural product found in several plant species . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound has been shown to reduce cerebral infarct volume and neurological deficit score in rats subjected to cerebral ischemia-reperfusion injury . It also reduces pathological changes and cell apoptosis in the hippocampal CA1 region and cortex on the ischemic side of rats . In addition, this compound inhibits the serum levels of inflammatory factors and increases the activities of antioxidant enzymes .

Biochemical Analysis

Biochemical Properties

Forsythoside B acts as an inhibitor of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB, as well as the temperature-sensitive channel TRPV3 . It also activates the RhoA/ROCK signaling pathway, which can cause hypersensitivity reactions when injected intravenously .

Cellular Effects

This compound has been shown to counteract cognitive decline, ameliorate the deposition of amyloid-beta (Aβ) and the phosphorylation of tau protein, and attenuate the activation of microglia and astrocytes in the cortex and hippocampus . It also prevents lipopolysaccharide-induced neuroinflammation and reduces microglia-mediated neurotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the NLRP3 inflammasome pathway through SIRT1 activation . It decreases the activation of JNK-interacting protein 3/C-Jun NH2-terminal kinase and suppresses WD-repeat and FYVE-domain-containing protein 1/toll-like receptor 3 (WDFY1/TLR3), further suppressing the activation of nuclear factor-κB (NF-κB) signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce cerebral infarct volume and neurological deficit score in rats subjected to transient middle cerebral artery occlusion/reperfusion (MCAO/R) . It also reduced pathological changes and cell apoptosis in the hippocampal CA1 region and cortex on the ischemic side of rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in APP/PS1 mice, this compound was administered intragastrically for 36 days . The study showed that this compound counteracted cognitive decline and ameliorated the deposition of Aβ and the phosphorylation of tau protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Forsythoside B can be synthesized through a series of glycosylation reactions involving phenylethanoid glycosides. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as Lewis acids and bases to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, particularly from Forsythiae fructus. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Forsythoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides .

Scientific Research Applications

Forsythoside B has a wide range of scientific research applications:

Comparison with Similar Compounds

Forsythoside B stands out due to its broad spectrum of biological activities and its potential in various therapeutic areas.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBINOWGIHWPJI-UNSOMVRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317304
Record name Forsythoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81525-13-5
Record name Forsythoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81525-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Forsythoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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